(9Z,12Z)-Octadeca-9,12-dien-1-ol
Overview
Description
Mechanism of Action
Target of Action
Linoleyl alcohol, also known as (9Z,12Z)-Octadeca-9,12-dien-1-ol, is a fatty alcohol . It is a structural analog of Linoleic acid without an α-carboxyl group It is known to interact with enzymes such as potato tuber lipoxygenase .
Mode of Action
The interaction of Linoleyl alcohol with its targets leads to various biochemical changes. For instance, the dioxygenation of Linoleyl alcohol by potato tuber lipoxygenase leads to the formation of two positional isomeric products - 9- and 13-hydroperoxyoctadecadien-1-ols .
Biochemical Pathways
It is known that the compound plays a role in the dioxygenation process catalyzed by lipoxygenase . This process leads to the formation of hydroperoxy derivatives, which are involved in various biological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
It is known that the compound’s interaction with lipoxygenase leads to the formation of hydroperoxy derivatives . These derivatives can have various biological effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of Linoleyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its biological effects . Moreover, the compound’s interactions with other molecules in its environment can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleyl alcohol is typically synthesized by the reduction of linoleic acid. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In an industrial setting, linoleyl alcohol is produced through the hydrogenation of linoleic acid using a metal catalyst, such as palladium on carbon (Pd/C). The process is carried out under controlled pressure and temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Linoleyl alcohol undergoes various chemical reactions, including:
Oxidation: Linoleyl alcohol can be oxidized to form linoleic acid.
Reduction: As mentioned earlier, linoleyl alcohol is produced by the reduction of linoleic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Hydrohalic acids (HCl, HBr, HI)
Major Products:
Oxidation: Linoleic acid
Reduction: Linoleyl alcohol
Substitution: Alkyl halides
Scientific Research Applications
Linoleyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies related to lipid metabolism and enzyme recognition.
Medicine: Investigated for its potential in weight-loss promotion and metabolic syndrome management.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Comparison with Similar Compounds
Oleyl Alcohol: A monounsaturated fatty alcohol with one double bond.
Linolenyl Alcohol: A polyunsaturated fatty alcohol with three double bonds.
Linoleyl alcohol’s unique structure allows it to participate in specific biochemical pathways and reactions that other fatty alcohols may not, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
506-43-4 |
---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
InChI Key |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCO |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCO |
506-43-4 | |
Synonyms |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.